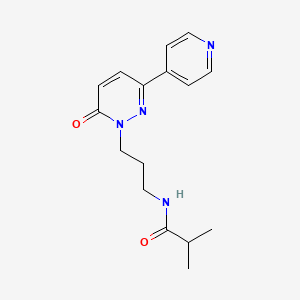
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyridazinone Derivatives
Research on the synthesis of novel classes of pyridazin-3-one derivatives highlights the chemical versatility and potential utility of compounds structurally related to N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide. These derivatives have been synthesized through reactions involving active methylene compounds, demonstrating their potential in creating fused azines with diverse biological activities (Ibrahim & Behbehani, 2014).
Microwave Irradiation in Heterocyclic Synthesis
Another study explored the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4benzothiazines under microwave irradiation conditions, indicating the efficiency of such methods in generating compounds with significant biological activities, potentially including derivatives of the compound (Ashok et al., 2006).
Biological and Pharmacological Potential
Molecular Docking and Screening
The synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including those related to the compound of interest, have shown potential antimicrobial and antioxidant activities. Molecular docking screenings have revealed moderate to good binding energies on target proteins, suggesting their potential utility in drug discovery (Flefel et al., 2018).
Photocatalytic Degradation Studies
Studies on the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds over UV-illuminated TiO2 films, including pyridines, indicate the formation of nitrate and ammonium ions. This research highlights the environmental and chemical degradation potential of compounds with nitrogen atoms, which may include derivatives of this compound (Low et al., 1991).
Chemical Transformations and Applications
Heterocyclic Synthesis
Research on solvent-free synthesis methods for creating six-membered heterocycles, including pyridazinones, highlights innovative approaches to generating compounds with potential pharmaceutical applications. Such methods underscore the significance of derivatives like this compound in the development of new medicinal chemistry strategies (Martins et al., 2009).
Propriétés
IUPAC Name |
2-methyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(2)16(22)18-8-3-11-20-15(21)5-4-14(19-20)13-6-9-17-10-7-13/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOWCGKAGSZWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
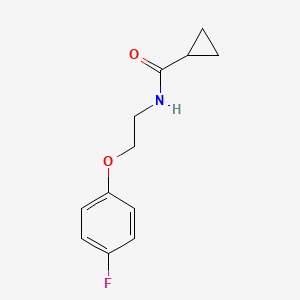
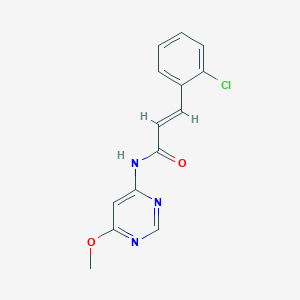
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)

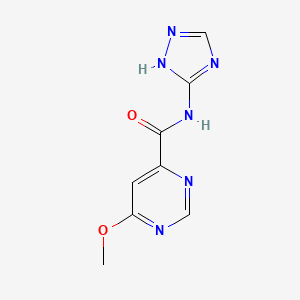
![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)
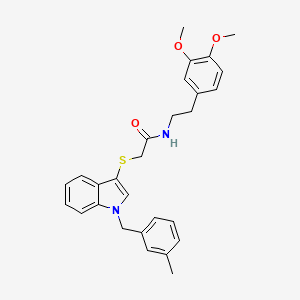
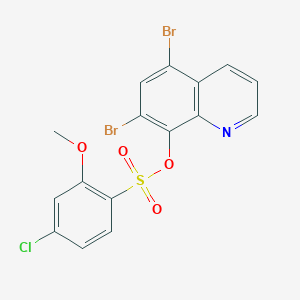
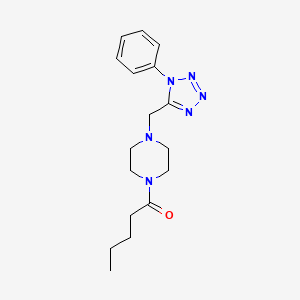
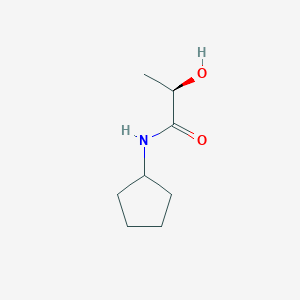
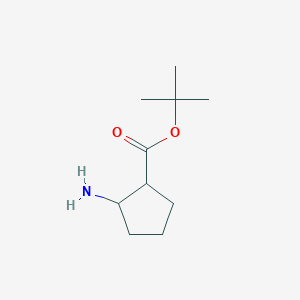
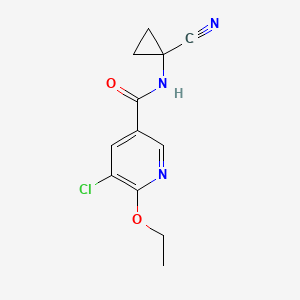
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)
